3-ACETYLOXINDOLE

Description

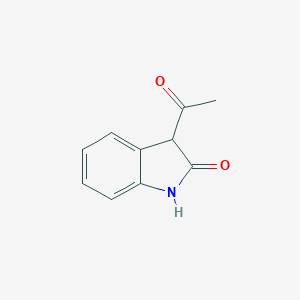

3-Acetyloxindole (C₁₀H₉NO₂) is a heterocyclic compound featuring an indole backbone substituted with an acetyl group at the 3-position. This compound is synthesized via the reaction of o-acetoacetotoluidide with potassium metal in the presence of ammonium ferricyanide as a catalyst, followed by acidification to yield the final product . The synthesis employs a Schlatter apparatus, which utilizes dual three-necked flasks equipped with dry ice condensers and drying tubes to prevent moisture ingress . Mechanistically, the reaction proceeds through a benzyne intermediate, which undergoes nucleophilic attack at the acetylated position, aligning with general principles of heterocyclic synthesis .

This compound serves as a precursor for diverse indole derivatives, such as 3-acylindene alkanes, through Friedel-Crafts-like acylation reactions . Its structural features—a planar indole core and electron-withdrawing acetyl group—render it valuable in pharmaceutical and materials chemistry.

Propriétés

Numéro CAS |

17266-70-5 |

|---|---|

Formule moléculaire |

C10H9NO2 |

Poids moléculaire |

175.18 g/mol |

Nom IUPAC |

3-acetyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H9NO2/c1-6(12)9-7-4-2-3-5-8(7)11-10(9)13/h2-5,9H,1H3,(H,11,13) |

Clé InChI |

IHJYVWOJWNTHBB-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C2=CC=CC=C2NC1=O |

SMILES canonique |

CC(=O)C1C2=CC=CC=C2NC1=O |

Synonymes |

3-Acetyloxindole |

Origine du produit |

United States |

Méthodes De Préparation

Hydrolysis of β-Ethylthio-β-Indolyl α,β-Unsaturated Ketones

The hydrolysis of β-ethylthio-β-indolyl α,β-unsaturated ketones represents a regioselective route to 3-acetylindole. As reported by , treatment of these precursors with 3 equivalents of NaOH and 5 mol% H₂SO₄ under reflux conditions yields 3-acetylindole in excellent yields (85–96%). The reaction proceeds via nucleophilic attack at the β-position, followed by elimination of ethylthiolate (Figure 1). This method is notable for its operational simplicity and compatibility with both N-H and N-substituted indoles. Comparative studies indicate that NaOH preferentially cleaves the thioether bond, while H₂SO₄ facilitates ketone stabilization, minimizing side reactions .

Friedel-Crafts Acetylation of Indole Derivatives

Friedel-Crafts acylation remains a cornerstone for introducing acetyl groups at the indole C3 position. Scheme 2 of illustrates the acetylation of 1-acylindoles using acetyl chloride and AlCl₃ at 10–15°C, yielding 1-acyl-3-acetylindoles. Subsequent hydrolysis with KOH in aqueous methanol at 20°C affords 3-acetylindole in 83% yield. The electron-donating effect of the 1-acyl group enhances reactivity at the C3 position, ensuring high regioselectivity. However, this method requires stringent temperature control to prevent over-acylation .

Alternative approaches employ 1-(phenylsulfonyl)indoles as substrates. Acetylation with acetic anhydride/AlCl₃ at 25°C for 2 hours produces 3-acetyl-1-(phenylsulfonyl)indoles, which undergo desulfonylation using K₂CO₃/MeOH under reflux to yield 3-acetylindole (79–96% yield) . This method avoids competing N-acetylation but necessitates additional steps for sulfonyl group removal.

Grignard Reagent-Mediated Acetylation

The reaction of indole with ethylmagnesium iodide in dry ether generates indolylmagnesium iodide, which reacts with acetyl chloride to yield a mixture of 3-acetylindole and 1,3-diacetylindole (Scheme 10, ). While this method achieves moderate yields (45–65%), product separation remains challenging due to the structural similarity of the diacetylated byproduct . Optimization studies suggest that steric hindrance at the N1 position can suppress diacetylation, but this requires pre-functionalization of the indole nitrogen.

Vilsmeier-Haack Acetylation

The Vilsmeier-Haack reaction enables direct C3-acetylation of indole using dimethylacetamide (DMAC) and phosphorus oxychloride (POCl₃). As detailed in , indole reacts with DMAC/POCl₃ at 87°C for 2 hours to form 3-acetylindole in 71% yield. The in situ generation of the Vilsmeier reagent (Me₂N⁺=CHCl⁻) facilitates electrophilic substitution at the electron-rich C3 position. This method is advantageous for its short reaction time and compatibility with electron-donating substituents on the indole ring .

Hydrolysis of 1,3-Diacetylindole

Selective hydrolysis of 1,3-diacetylindole provides a straightforward route to 3-acetylindole. As demonstrated in , refluxing 1,3-diacetylindole with 10% aqueous KOH in ethanol selectively cleaves the N-acetyl group, yielding 3-acetylindole in 81% yield after recrystallization. The reaction’s selectivity arises from the greater stability of the C3-acetyl group under basic conditions. However, the need for diacetylation as a preliminary step adds complexity to the synthesis .

Transition Metal-Catalyzed Methods

Palladium-catalyzed reactions have emerged as powerful tools for indole functionalization. Although and focus on indole-3-acetic acid derivatives and tetracyclic indolin-3-ones, respectively, analogous strategies can be adapted for 3-acetylindole synthesis. For instance, Pd(OAc)₂-mediated coupling of indole derivatives with acetyl sources under mild conditions could offer a regioselective pathway, though further optimization is required to improve yields .

Comparative Analysis of Synthetic Methods

Table 1: Key Methods for 3-Acetylindole Synthesis

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis of β-ethylthio ketones | NaOH/H₂SO₄, reflux | 85–96 | High selectivity, scalable | Requires specialized precursors |

| Friedel-Crafts acetylation | AcCl/AlCl₃, 10–15°C | 83 | Compatible with N-substituted indoles | Temperature-sensitive |

| Grignard reagent | EtMgI, acetyl chloride | 45–65 | Direct C3 functionalization | Difficult product separation |

| Vilsmeier-Haack | DMAC/POCl₃, 87°C | 71 | Short reaction time | Requires corrosive reagents |

| 1,3-Diacetylindole hydrolysis | KOH/EtOH, reflux | 81 | High purity | Multi-step synthesis |

Mechanistic Insights and Optimization Strategies

The regioselectivity of C3-acetylation is governed by indole’s electronic structure. The C3 position, being the most nucleophilic due to conjugation with the nitrogen lone pair, preferentially undergoes electrophilic attack. In Friedel-Crafts reactions, AlCl₃ polarizes the acetylating agent, enhancing electrophilicity. For hydrolysis-based routes, steric effects and leaving group stability (e.g., ethylthiolate vs. acetate) dictate reaction efficiency .

Recent advancements focus on solvent-free conditions and recyclable catalysts. For example, replacing AlCl₃ with acidic ionic liquids in Friedel-Crafts reactions reduces environmental impact while maintaining high yields . Similarly, flow chemistry approaches for β-ethylthio ketone hydrolysis could enhance throughput and reproducibility .

Analyse Des Réactions Chimiques

3-ACETYLOXINDOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxindole derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common reagents used in these reactions include methanesulfonic acid, hydroiodic acid, and various oxidizing agents. The major products formed from these reactions are often other indole derivatives with modified functional groups .

Applications De Recherche Scientifique

Pharmaceutical Research

Antiviral and Anticancer Properties

3-Acetylindole has been investigated for its potential as an antiviral and anticancer agent. Studies have shown that derivatives of 3-acetylindole exhibit notable activity against various cancer cell lines, including pancreatic (PaCa-2) and breast (MCF7) cancers. For instance, compounds derived from 3-acetylindole demonstrated antiproliferative effects comparable to established drugs like Sunitinib, with IC50 values indicating effective inhibition of cell growth .

Mechanism of Action

The mechanism underlying the biological activities of 3-acetylindole involves its interaction with multiple molecular targets. Its indole structure allows for high-affinity binding to various receptors, influencing enzyme inhibition and receptor modulation . This characteristic makes it a valuable candidate in drug development aimed at treating viral infections and cancers.

Natural Product Synthesis

Building Block for Bioactive Compounds

3-Acetylindole serves as a crucial starting material in the synthesis of numerous bioactive indole alkaloids. It is utilized in the preparation of complex structures such as β-carboline alkaloids and bis-indole alkaloids, which are known for their diverse biological activities . The compound's ability to participate in multi-component reactions has led to the development of various heterocyclic compounds with potential therapeutic applications.

Case Study: Synthesis of Indole Alkaloids

A review highlighted the role of 3-acetylindole in synthesizing several important indole alkaloids, including meridianine and indolmycin. These compounds exhibit significant biological activities, including antimicrobial and anticancer properties . The efficient synthesis pathways utilizing 3-acetylindole underscore its importance in natural product chemistry.

Environmental Monitoring

Detection and Quantification

The environmental applications of 3-acetylindole include its detection in various matrices such as soil and water. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the presence of 3-acetylindole and its derivatives in environmental samples . This analysis is crucial for assessing ecological risks associated with these compounds.

Toxicological Studies

Research into the toxicological aspects of 3-acetylindole is essential for understanding its environmental impact. Studies focus on determining the concentration levels that may pose risks to human health and ecosystems, facilitating better regulatory measures .

Summary Table: Applications of 3-Acetylindole

Mécanisme D'action

The mechanism of action of 3-ACETYLOXINDOLE involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-Ylideneoxindoles

3-Ylideneoxindoles, such as ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate, differ from 3-acetyloxindole by replacing the acetyl group with a ylidene moiety (C=O replaced by C=N-R). This structural modification enhances their utility in asymmetric catalysis and cycloaddition reactions (e.g., [3+2] or [2+2] cycloadditions) due to increased electrophilicity at the 3-position . For example, these compounds are pivotal in organocatalyzed Michael additions and visible-light-mediated photocatalysis . In contrast, this compound’s reactivity is dominated by nucleophilic acyl substitution, limiting its use in cycloadditions.

3-Acylindene Alkanes

3-Acylindene alkanes are synthesized directly from this compound under mild conditions, bypassing the need for acid chlorides or anhydrides . Unlike this compound, these derivatives feature extended alkyl or aryl chains at the acyl group, broadening their solubility in nonpolar solvents and utility in polymer chemistry. For instance, derivatives like 3-octanoylindole (C₈H₁₇ substituent) exhibit enhanced thermal stability compared to this compound .

3-Methylindole and Derivatives

3-Methylindole (skatole) and its analogs (e.g., 3-methylhydroxyindole, ethyl indole-3-carboxylate) lack the acetyl group, resulting in distinct reactivity. Skatole is notable for its role in fecal odor and microbial metabolism, whereas this compound’s acetyl group enables participation in keto-enol tautomerism, influencing its acidity (pKa ~ 8–10) . Ethyl indole-3-carboxylate, with an ester group, is more hydrolytically stable than this compound but less reactive in nucleophilic substitutions .

Aminoethyl-Substituted Indoles

Compounds like 3-(2-aminoethyl)-6-benzyloxyindole incorporate basic amino groups, enhancing their bioactivity. These derivatives are explored as serotonin receptor ligands, whereas this compound’s applications are more synthesis-oriented . The aminoethyl group also introduces hydrogen-bonding capacity, improving water solubility—a property this compound lacks due to its hydrophobic acetyl group .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of primary literature, focusing on variables like assay conditions (e.g., cell lines, concentration ranges) and structural modifications (e.g., substituent effects on oxindole’s indole ring). Use statistical tools (ANOVA, regression) to isolate confounding factors . Reproduce key studies with standardized protocols to validate discrepancies .

Q. How can researchers design experiments to investigate this compound’s role as a precursor in heterocyclic compound synthesis?

- Methodological Answer : Employ a factorial design to test variables (e.g., catalysts, solvents, temperatures) in cyclization reactions. Monitor product diversity via LC-MS and characterize novel derivatives using X-ray crystallography. Compare kinetic data (rate constants, activation parameters) across conditions to propose reaction mechanisms .

Q. What ethical and reproducibility challenges arise in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer : Address solvent waste (e.g., chloroform) by exploring green alternatives (ionic liquids, microwave-assisted synthesis). Document raw data and instrument calibration logs to enhance reproducibility . Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals for small sample sizes. For toxicity data, Kaplan-Meier survival analysis or log-rank tests are recommended .

Q. How should researchers address outliers or non-reproducible results in kinetic studies of this compound reactions?

- Methodological Answer : Apply Grubbs’ test to identify statistical outliers. Investigate experimental variables (e.g., moisture levels in ammonia, catalyst purity) that may introduce variability. Replicate experiments with independent batches and report mean ± SD with n ≥ 3 .

Literature and Collaboration

Q. How can systematic reviews identify gaps in the this compound literature while avoiding redundancy?

- Methodological Answer : Use PRISMA guidelines to screen primary sources from databases like SciFinder and PubMed. Bibliometric tools (VOSviewer, CiteSpace) can map keyword co-occurrence trends. Prioritize understudied areas, such as enantioselective synthesis or environmental fate .

Q. What frameworks ensure rigorous peer review of this compound research manuscripts?

- Methodological Answer : Adopt the SANRA checklist for narrative reviews to evaluate clarity and methodology. For experimental studies, require raw data submission, detailed supplementary materials (e.g., NMR spectra), and conflict-of-interest declarations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.